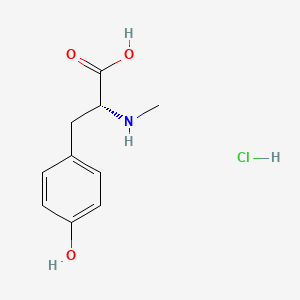
N-Me-D-Tyr-OH.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-D-Tyrosine Hydrochloride (N-Me-D-Tyr-OH.HCl) is a synthetic derivative of the amino acid tyrosine. It is known for its antibiotic properties, specifically its ability to inhibit bacterial growth by binding to the 50S ribosomal subunit . This compound is often used in research and development settings, particularly in the field of pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Tyrosine Hydrochloride typically involves the methylation of D-tyrosine. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of N-Methyl-D-Tyrosine Hydrochloride may involve solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of the compound. The process involves the use of fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino acids and a resin support. The final product is obtained through deprotection and purification steps .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-Tyrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of N-Methyl-D-Tyrosine Hydrochloride .
Scientific Research Applications
N-Methyl-D-Tyrosine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-D-Tyrosine Hydrochloride involves its binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis, thereby preventing bacterial growth and proliferation . The molecular targets include the ribosomal RNA and associated proteins within the 50S subunit .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A naturally occurring amino acid used in protein synthesis.
N-Methyl-L-Tyrosine: A similar compound with a different stereochemistry.
4-Hydroxyphenylalanine: Another derivative of tyrosine with similar properties.
Uniqueness
N-Methyl-D-Tyrosine Hydrochloride is unique due to its specific methylation and its ability to inhibit bacterial growth by targeting the 50S ribosomal subunit. This makes it a valuable compound in antibiotic research and pharmaceutical testing .
Properties
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDVIUGMMFTRSD-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=C(C=C1)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














